N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide
Description
Introduction and Research Context
Medicinal Chemistry Significance of Hybrid Heterocyclic Systems
Hybrid heterocyclic systems have emerged as cornerstones in modern drug discovery due to their ability to merge pharmacophoric features from multiple heterocyclic classes, often yielding compounds with synergistic biological activities. The fusion of benzo[d]oxazole and benzo[b]thiophene in the target compound exemplifies this strategy, combining the electron-deficient aromaticity of benzoxazole with the sulfur-containing planar structure of benzothiophene. Such hybrids are frequently designed to interact with diverse biological targets, including kinases, GPCRs, and nucleic acids.
For instance, benzothiophene derivatives are renowned for their kinase-inhibitory properties, as seen in FLT3-ITD inhibitors like compound T24, which incorporates a benzo[d]oxazole scaffold. Similarly, benzoxazole motifs are prevalent in antimicrobial and anticancer agents due to their ability to engage in π-π stacking and hydrogen bonding. The hybridization of these systems aims to exploit complementary binding modes while mitigating off-target effects, a principle validated in hybrid frameworks such as furoxanylpyridines and pyrazoline-based ensembles.
Historical Development of Multicomponent Heterocyclic Compounds
The synthesis of complex heterocycles has evolved significantly with the advent of multicomponent reactions (MCRs), which enable efficient construction of polyheterocyclic systems in fewer steps. Early methodologies relied on stepwise cyclization and functionalization, but modern approaches prioritize tandem reactions, such as hetero-Diels–Alder/retro-Diels–Alder sequences, to assemble hybrid cores. For example, (1,2,4-triazin-3-yl)furoxans undergo [4 + 2] cycloadditions with dienophiles to yield furoxanylpyridines, demonstrating the power of MCRs in generating structural diversity.
The target compound’s pyrrolidine-linked benzoxazole moiety suggests the use of enamine intermediates, a common strategy in MCR-based syntheses. This historical progression underscores a shift toward atom-economical, regioselective methods that align with green chemistry principles while accommodating the structural complexity demanded by modern drug candidates.
Research Objectives and Theoretical Framework
The primary objective of studying this compound is to explore its potential as a multifunctional therapeutic agent, leveraging the documented activities of its constituent heterocycles. Benzothiophene carboxamides are known for their anticancer and anti-inflammatory properties, while benzoxazole derivatives exhibit kinase inhibition and antimicrobial effects. By tethering these motifs via a pyrrolidine-methyl linker, the compound’s conformational flexibility and bioavailability may be optimized for targeting intracellular enzymes or receptors.
Theoretical frameworks guiding its design include:
- Molecular Hybridization : Merging pharmacophores to enhance binding affinity and selectivity.
- Bioisosteric Replacement : Substituting fluorine at the 5-position of benzothiophene to modulate electronic properties and metabolic stability.
- Scaffold Hopping : Adapting pyrrolidine spacers from successful kinase inhibitors to improve solubility and pharmacokinetics.
Structural Classification Within Medicinal Chemistry Landscape
The compound belongs to the class of fused bicyclic hybrids , characterized by the integration of two aromatic heterocycles (benzoxazole and benzothiophene) bridged by an aliphatic pyrrolidine spacer. This structural classification aligns with therapeutic agents such as raloxifene (a benzothiophene-based selective estrogen receptor modulator) and zileuton (a benzothiophene-derived 5-lipoxygenase inhibitor).
Table 1: Structural Features and Biological Relevance of Key Moieties
The pyrrolidine linker introduces a chiral center, potentially enabling enantioselective interactions with biological targets. Meanwhile, the 5-fluoro group on the benzothiophene ring enhances electron-withdrawing effects, which may stabilize the carboxamide’s binding interactions. This hybrid architecture positions the compound within a niche of dual-targeting agents capable of addressing multifactorial diseases such as cancer and resistant infections.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-fluoro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-14-7-8-18-13(10-14)11-19(28-18)20(26)23-12-15-4-3-9-25(15)21-24-16-5-1-2-6-17(16)27-21/h1-2,5-8,10-11,15H,3-4,9,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAGUAZQYZUDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=C(S4)C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of benzo[d]oxazole derivatives, which are synthesized by reacting 2-aminophenol with potassium hydroxide and carbon disulfide . The resulting benzo[d]oxazole-2-thiol is then reacted with various intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties, particularly against colorectal carcinoma and other malignancies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and receptors involved in cell proliferation and survival, leading to its anticancer effects. Additionally, its antimicrobial activity may be due to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its fusion of benzothiophene , benzooxazole , and fluorine substituents. Below is a detailed comparison with key analogs:
Key Structural and Functional Insights
Fluorine Substitution: The 5-fluorine on benzothiophene likely enhances metabolic stability and electronegativity, improving target binding compared to non-fluorinated analogs (e.g., thiophene derivatives in ).
Benzooxazole vs.
Pyrrolidine Flexibility : The pyrrolidine linker may confer better conformational adaptability than rigid phenyl-ethyl chains (), enabling engagement with deeper binding pockets .
Synergistic Heterocycles : The combination of benzothiophene (sulfur-containing) and benzooxazole (oxygen-containing) could synergistically modulate solubility and bioavailability compared to simpler scaffolds (e.g., furan-pyrazole in ).
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound consists of several key structural components:
- Benzo[d]oxazole moiety
- Pyrrolidine ring
- 5-Fluorobenzo[b]thiophene core
- Carboxamide functional group
This intricate architecture suggests diverse interactions with biological targets, potentially leading to various therapeutic applications.
The precise mechanism of action for this compound is not fully elucidated; however, preliminary studies indicate that it may interact selectively with specific enzymes or receptors. The binding affinity and interaction dynamics are often assessed through techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These studies suggest that the compound could modulate enzymatic activity or receptor signaling pathways, contributing to its biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, substituted benzo[b]thiophenes have shown activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 4 µg/mL . This suggests potential applications in treating bacterial infections.
Antitumor Activity
The structural motifs present in this compound have been associated with antitumor activity. Comparative studies have shown that similar compounds containing benzo[d]oxazole and pyrrolidine rings possess significant cytotoxic effects against various cancer cell lines.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of a series of benzo[b]thiophene derivatives, including those structurally related to this compound). The results indicated that specific modifications to the benzo[b]thiophene core enhanced antibacterial potency against resistant strains .
Case Study 2: Anticancer Activity
Another research effort focused on the synthesis and evaluation of benzo[d]oxazole derivatives for their anticancer properties. The findings revealed that these compounds could induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
